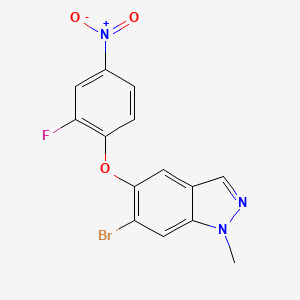

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURLVXVVVMHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735730 | |

| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206800-24-9 | |

| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. This compound is of interest to the pharmaceutical and medicinal chemistry sectors due to its structural motifs, which are common in biologically active molecules. This document outlines a detailed synthetic protocol, thorough characterization data, and the potential biological relevance of this compound. All quantitative data are presented in clear, tabular formats, and key experimental procedures are described in detail. Additionally, visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to enhance understanding.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] These compounds have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on the indazole ring system play a crucial role in modulating their biological and pharmacological profiles. The title compound, this compound, incorporates several key functionalities: a brominated indazole core, a methyl group at the N1 position, and a nitrophenoxy moiety. These features make it a valuable candidate for investigation in drug discovery programs, particularly in the context of kinase inhibition.

Synthesis

The synthesis of this compound is proposed to be achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 6-Bromo-1-methyl-1H-indazol-5-ol. This is followed by a Williamson ether synthesis to couple the intermediate with a suitable fluoronitrobenzene derivative.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-5-ol (Hypothetical)

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This procedure is based on established Williamson ether synthesis protocols.[8][9][10][11][12]

-

Materials:

-

6-Bromo-1-methyl-1H-indazol-5-ol

-

1,2-Difluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 6-Bromo-1-methyl-1H-indazol-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

-

Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₉BrFN₃O₃ |

| Molecular Weight | 366.15 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not determined |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show distinct signals for the protons on the indazole and nitrophenoxy rings, as well as the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H on nitro-ring |

| ~7.9 | s | 1H | Indazole H-7 |

| ~7.8 | dd | 1H | H on nitro-ring |

| ~7.5 | s | 1H | Indazole H-4 |

| ~7.2 | t | 1H | H on nitro-ring |

| ~3.9 | s | 3H | N-CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals corresponding to the fourteen carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-F on nitro-ring |

| ~148 | C-O on indazole ring |

| ~142 | C-NO₂ on nitro-ring |

| ~140 | Indazole quaternary C |

| ~135 | Indazole quaternary C |

| ~128 | CH on nitro-ring |

| ~125 | Indazole C-7 |

| ~122 | CH on nitro-ring |

| ~118 | CH on nitro-ring |

| ~115 | Indazole C-4 |

| ~110 | Indazole C-3a |

| ~105 | C-Br on indazole ring |

| ~100 | C-O on nitro-ring |

| ~35 | N-CH₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.[13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1590, 1480 | Strong | Aromatic C=C stretch |

| ~1520, 1340 | Strong | N-O stretch (NO₂) |

| ~1250 | Strong | Aryl-O-Aryl stretch (ether) |

| ~1100 | Medium | C-F stretch |

| ~600 | Medium | C-Br stretch |

3.2.4. Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[13][14][16]

| m/z (relative intensity, %) | Assignment |

| 365/367 (M⁺) | Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (approx. 1:1 ratio) |

| Other fragments corresponding to the loss of NO₂, the nitrophenoxy group, etc. |

Analytical Workflow

Caption: General workflow for the purification and characterization of the target compound.

Potential Biological Significance and Signaling Pathway

Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The structural features of this compound suggest it may interact with the ATP-binding pocket of kinases.

Hypothetical Kinase Inhibition Pathway

Caption: Potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

This technical guide provides a detailed (though partially predictive) framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from the analysis of structurally related compounds. The potential for this molecule to act as a kinase inhibitor highlights its relevance for further investigation in the field of drug discovery. This document serves as a valuable resource for researchers and scientists interested in the development of novel heterocyclic compounds for therapeutic applications.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 6. 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. Williamson Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a specific chemical entity for which public, peer-reviewed data is limited. A CAS number (1206800-24-9) has been assigned, indicating its synthesis and potential use in research or as a chemical intermediate.[1][2][3][4][5] This guide provides a detailed overview of its known and predicted physicochemical properties based on available data and the chemical nature of its constituent functional groups. Experimental protocols are based on standard methodologies for compounds of this class.

Introduction

This compound belongs to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[6][7][8][9] The structure of this compound, featuring a substituted indazole core linked to a nitrophenyl ether moiety, suggests its potential as a bioactive molecule. Understanding its physicochemical properties is fundamental for its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.

Chemical Structure and Properties

The chemical structure combines a bromo-methyl-indazole core with a 2-fluoro-4-nitrophenoxy group. The presence of bromine, fluorine, and a nitro group significantly influences the molecule's electronic and steric properties.

A summary of its key physicochemical data is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value / Predicted Value | Source / Method |

| CAS Number | 1206800-24-9 | [1][2][3][5] |

| Molecular Formula | C₁₄H₉BrFN₃O₃ | [2][5] |

| Molecular Weight | 366.14 g/mol | [1][2][5] |

| Appearance | Predicted: Solid (likely crystalline powder) | General for similar small molecules |

| Boiling Point | 435.0 ± 45.0 °C (Predicted) | [2] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | Available as ≥97% | [5] |

| Storage Conditions | Room temperature for short term; -4°C (1-2 weeks); -20°C (1-2 years) for long term | [1] |

| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | Based on structure; common for indazoles[10] |

Experimental Protocols

The characterization of a novel compound like this involves a suite of standard analytical techniques to confirm its structure, purity, and key physicochemical properties.

A general workflow for characterizing a newly synthesized or acquired compound is outlined below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13]

-

Objective: To confirm the chemical structure.

-

Method:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the proton, carbon, and fluorine environments corresponding to the expected structure.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS) [13]

-

Objective: To confirm the elemental composition and molecular weight.

-

Method:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

-

Measure the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass calculated from the molecular formula (C₁₄H₉BrFN₃O₃). The measured mass should be within a 5 ppm error.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Method:

-

Develop a suitable HPLC method, typically using a C18 reversed-phase column.

-

Prepare a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).

-

Dissolve the sample in a suitable solvent and inject it into the HPLC system.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Calculate the purity by integrating the area of the main peak relative to the total peak area.

-

Protocol 4: Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To measure the thermodynamic solubility in aqueous buffer.

-

Method:

-

Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

-

Potential Biological Activity and Signaling Pathways

Indazole derivatives are widely recognized for their role as kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in cancer.[6][8] Compounds with a bromo-indazole core have been investigated as inhibitors of various kinases, including those involved in cell proliferation and survival pathways like the MAPK/ERK pathway.

A hypothetical signaling pathway where this compound might act is depicted below.

This diagram illustrates a plausible mechanism where the compound could inhibit a kinase such as RAF, thereby blocking downstream signaling and preventing cell proliferation. This is a common mechanism for indazole-based anti-cancer agents.[8]

Safety and Handling

-

Hazard Statements: While specific toxicology data is not available, related compounds are classified with GHS07 pictograms (Warning) and hazard statements like H302 (Harmful if swallowed).

-

Precautionary Measures: Standard laboratory precautions should be taken. Wear protective gloves, safety glasses, and a lab coat.[1] Handle in a well-ventilated area or fume hood. Waste should be disposed of by a professional waste management service.[1]

Conclusion

This compound is a substituted indazole derivative with physicochemical properties that make it a candidate for investigation in drug discovery, particularly in oncology. Its predicted poor aqueous solubility is a typical challenge for such molecules, requiring careful formulation for biological testing. The experimental protocols provided herein represent a standard framework for the comprehensive characterization of this and similar novel chemical entities.

References

- 1. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1206800-24-9 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Prospective Crystal Structure Analysis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document outlines the prospective crystallographic analysis of the compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. As of the date of this publication, a definitive crystal structure for this specific molecule is not publicly available. Consequently, this guide provides a framework for its analysis, including hypothesized experimental protocols, expected data formats, and the application of standard analytical techniques. The methodologies and data presentation are based on established practices in X-ray crystallography and the analysis of related small molecule structures. This document serves as a preparatory guide for researchers undertaking the empirical determination of this compound's crystal structure.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The specific substitutions on this molecule—a bromo group, a nitrophenoxy moiety, and a methyl group—are expected to modulate its physicochemical properties and biological target interactions. A definitive crystal structure analysis is paramount to understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing, which are critical for structure-based drug design and development.

Compound Details:

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 1206800-24-9 | [1][2][3] |

| Molecular Formula | C14H9BrFN3O3 | [1][2] |

| Molecular Weight | 366.14 g/mol | [2] |

Prospective Experimental Protocols

The following sections detail the hypothesized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.

Synthesis

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could be based on the etherification of a substituted indazole with a fluoro-nitrophenol derivative. General synthetic methods for related bromo-indazole compounds often involve diazotization followed by cyclization.[4]

Hypothetical Synthesis Steps:

-

Preparation of 6-Bromo-1-methyl-1H-indazol-5-ol: This intermediate could be synthesized from a commercially available bromo-methyl-aniline derivative through a series of steps including diazotization and cyclization to form the indazole ring, followed by functional group manipulations to introduce the hydroxyl group at the 5-position.

-

Williamson Ether Synthesis: The prepared 6-Bromo-1-methyl-1H-indazol-5-ol would then be reacted with 1,2-difluoro-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction would proceed via nucleophilic aromatic substitution, where the hydroxyl group of the indazole displaces one of the fluorine atoms on the nitrophenyl ring to form the desired ether linkage.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a sample of high purity suitable for single-crystal growth.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several crystallization techniques should be explored:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) would be left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below, potentially leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer.

Data Collection Parameters (Hypothetical):

| Parameter | Value |

| Instrument | Bruker D8 VENTURE or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K or 293(2) K |

| Detector | CMOS or CCD area detector |

| Data Collection Method | ω and φ scans |

| Data Reduction Software | SAINT |

| Structure Solution | Direct methods (e.g., SHELXT) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares procedures. All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

The successful crystal structure determination would yield precise information about the molecular geometry and packing. The following tables represent the types of quantitative data that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.6 - 1.8 |

| Absorption Coefficient (mm⁻¹) | 2.5 - 3.5 |

| F(000) | e.g., 720 |

| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |

| Theta range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | > 10000 |

| Independent reflections | > 3000 |

| R_int | < 0.05 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

| R indices (all data) | R₁ < 0.08, wR₂ < 0.12 |

Table 2: Example of Expected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| Br-C(6) | 1.88 - 1.92 |

| F-C(2') | 1.34 - 1.37 |

| O(1)-C(5) | 1.36 - 1.40 |

| O(1)-C(1') | 1.35 - 1.39 |

| N(1)-N(2) | 1.35 - 1.38 |

| N(1)-C(7a) | 1.37 - 1.40 |

| N(1)-C(1) (Me) | 1.45 - 1.48 |

| N(3)-C(4') | 1.45 - 1.48 |

| O(2)-N(3) | 1.21 - 1.24 |

| O(3)-N(3) | 1.21 - 1.24 |

Table 3: Example of Expected Bond Angles (°)

| Angle | Expected Angle (°) |

| C(5)-O(1)-C(1') | 117 - 121 |

| N(2)-N(1)-C(7a) | 110 - 113 |

| C(7)-C(7a)-N(1) | 105 - 108 |

| C(3a)-C(4)-C(5) | 118 - 122 |

| C(4)-C(5)-C(6) | 119 - 123 |

| C(5)-C(6)-C(7) | 120 - 124 |

| O(2)-N(3)-O(3) | 122 - 126 |

Visualizations

The following diagrams illustrate the prospective experimental workflow and the molecular structure of the title compound.

Caption: Prospective experimental workflow for the crystal structure analysis.

Caption: 2D representation of the molecular structure.

Conclusion

While the definitive crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and X-ray diffraction are based on established methodologies for similar small molecules. The successful elucidation of this structure will provide invaluable insights into its conformational properties and intermolecular interactions, which will be instrumental for its potential applications in drug discovery and materials science. It is anticipated that empirical investigation will validate and refine the prospective data presented herein.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of organic chemistry and data from analogous structures. The guide also includes detailed, hypothetical experimental protocols and visualizations to aid researchers in the synthesis and characterization of this and related compounds.

Compound Overview

Compound Name: this compound CAS Number: 1206800-24-9 Molecular Formula: C₁₄H₉BrFN₃O₃ Molecular Weight: 366.14 g/mol

This compound features a substituted indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The presence of a brominated, methylated indazole linked to a fluoronitrophenyl group via an ether linkage suggests its potential as an intermediate in the synthesis of kinase inhibitors or other therapeutic agents.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.10 - 8.05 | m |

The Core Mechanism of Indazole Derivatives in Kinase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of indazole derivatives in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. Several indazole-containing compounds have entered clinical trials and received regulatory approval, highlighting their therapeutic significance, particularly in oncology.[1]

General Mechanism of Action: ATP-Competitive Inhibition

Indazole derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a critical step in many cellular signaling pathways. The indazole core, with its bicyclic aromatic structure, is well-suited to occupy the ATP-binding pocket of kinases.

The mechanism of inhibition involves the indazole moiety forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP. Substituents on the indazole ring can then be tailored to form additional interactions with other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, thereby enhancing potency and selectivity for the target kinase.[3] X-ray crystallography studies have confirmed this binding mode for various indazole derivatives in complex with their target kinases.[4][5][6][7]

Quantitative Data: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)

| Inhibitor | Target Kinase | IC50 (nM) | Assay Context |

| Axitinib | VEGFR1 | 0.1 | Cell-free |

| VEGFR2 | 0.2 | Cell-free | |

| VEGFR3 | 0.1-0.3 | Cell-free | |

| PDGFRβ | 1.6 | Cell-free | |

| c-Kit | 1.7 | Cell-free | |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| VEGFR2 | 30 | Cell-free | |

| VEGFR3 | 47 | Cell-free | |

| PDGFRα | 71 | Cell-free | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| Compound 30 [8] | VEGFR2 | 1.24 | Cell-free |

| Indazole-pyrimidine derivative 6i [9] | VEGFR-2 | 24.5 | Cell-free |

| AXL inhibitor 54 [4] | AXL | 11 | Biochemical |

| FGFR1 inhibitor 14c [10] | FGFR1 | 9.8 | Cell-free |

| FGFR1 inhibitor 22 [10] | FGFR1 | 2.0 (µM) | Cell-free |

| FGFR2 | 0.8 (µM) | Cell-free | |

| FGFR3 | 4.5 (µM) | Cell-free |

Table 2: Inhibitory Activity of Indazole Derivatives against Serine/Threonine Kinases

| Inhibitor | Target Kinase | IC50 (nM) | Assay Context |

| ROCK-II inhibitor SR-1459 | ROCK-II | 13 | Cell-free |

| ROCK-II inhibitor SR-715 | ROCK-II | 80 | Cell-free |

| ROCK-II inhibitor SR-899 | ROCK-II | 100 | Cell-free |

| Pan-Pim inhibitor 59c [10] | Pim-1 | 3 | Cell-free |

| Pim-2 | 70 | Cell-free | |

| Pim-3 | 7 | Cell-free | |

| PLK4 inhibitor C05 [11] | PLK4 | < 0.1 | Cell-free |

| CDK2 inhibitor 3 | CDK2/cyclin A | 2.3 (µM) | Cell-free |

| p38α inhibitor Inhibitor 3 | p38α | 2 | Cell-free |

| JNK3 inhibitor Inhibitor 3 | JNK3 | 140 | Cell-free |

Signaling Pathways Modulated by Indazole Derivatives

Indazole-based kinase inhibitors can modulate a variety of signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis. The following diagrams illustrate some of the key pathways targeted by these inhibitors.

Caption: VEGFR2 signaling pathway and its inhibition by indazole derivatives.

Caption: AXL signaling pathway and its inhibition by indazole derivatives.

Caption: p38 MAPK signaling pathway and its inhibition.

Caption: CDK signaling in cell cycle progression and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indazole-based kinase inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant purified target kinase

-

Specific peptide substrate for the kinase

-

ATP

-

Indazole-based inhibitor

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase reaction buffer) to each well.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[12][13][14][15][16][17][18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indazole-based inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole inhibitor in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of indazole-based kinase inhibitors in a mouse xenograft model.[21][22][23]

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel

-

Indazole-based inhibitor

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 cancer cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the indazole inhibitor (e.g., 10-50 mg/kg) or vehicle to the mice daily via oral gavage.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Monitor animal body weight and overall health throughout the study.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion

Indazole derivatives represent a versatile and clinically important class of kinase inhibitors. Their mechanism of action, primarily through ATP-competitive inhibition, allows for the rational design of potent and selective agents against a wide range of kinase targets. The comprehensive data and detailed protocols provided in this guide are intended to support researchers and drug development professionals in the continued exploration and advancement of this promising class of therapeutic agents. The ongoing clinical success of indazole-based drugs underscores the potential for future discoveries in this area to address unmet medical needs in oncology and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

In Vitro Evaluation of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a synthetic compound belonging to the indazole class of molecules. The indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. While extensive public data on the direct biological activity of this compound is limited, its structural features suggest potential as a kinase inhibitor. This technical guide provides a framework for the in vitro evaluation of this compound, drawing upon established methodologies for similar indazole-based kinase inhibitors.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. These properties are crucial for designing and interpreting in vitro experiments.

| Property | Value | Source |

| CAS Number | 1206800-24-9 | --INVALID-LINK-- |

| Molecular Formula | C14H9BrFN3O3 | --INVALID-LINK-- |

| Molecular Weight | 366.14 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage | Store in a tightly closed container | --INVALID-LINK-- |

Hypothesized Mechanism of Action: Kinase Inhibition

The indazole core structure is a known pharmacophore for kinase inhibition. It is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. This inhibition would likely disrupt downstream signaling pathways that are dependent on the activity of the targeted kinase(s).

Proposed In Vitro Experimental Protocols

To evaluate the biological activity of this compound, a tiered approach of in vitro assays is recommended.

Kinase Inhibition Assays

The primary objective is to determine if the compound inhibits any protein kinases and to quantify its potency (e.g., IC50).

a) LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method for measuring kinase activity and inhibition in a high-throughput format.

-

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase results in a decrease in the FRET signal.

-

Reagents:

-

Target kinase(s) of interest

-

Europium-labeled anti-tag antibody

-

Fluorescently labeled kinase substrate (tracer)

-

ATP

-

Test compound: this compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the kinase, tracer, and Eu-labeled antibody in assay buffer.

-

Add the serially diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by plotting the percent inhibition against the compound concentration.

-

Cell-Based Assays

If the compound shows significant kinase inhibition, the next step is to evaluate its effects on cancer cell lines.

a) MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.

-

Principle: The assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cancer cell line(s) of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound: this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Data Presentation

All quantitative data from the proposed assays should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Kinase Inhibition | Kinase X | IC50 (nM) | Data to be determined |

| Kinase Inhibition | Kinase Y | IC50 (nM) | Data to be determined |

| Cell Proliferation | Cancer Cell Line A | IC50 (µM) | Data to be determined |

| Cell Proliferation | Cancer Cell Line B | IC50 (µM) | Data to be determined |

Disclaimer: This document is a technical guide based on the structural characteristics of this compound and established methodologies for similar compounds. The proposed experiments and hypothesized mechanism of action require experimental validation. Currently, there is no publicly available in vitro evaluation data specifically for this compound.

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, a substituted indazole derivative of interest in pharmaceutical research. Given the importance of the indazole scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, understanding the physicochemical properties of its analogs is paramount for advancing drug discovery efforts.[1] This document outlines standardized experimental protocols for determining aqueous solubility and assessing stability under various stress conditions, in line with international guidelines. Furthermore, it discusses the potential biological context of this compound, focusing on its likely role as a kinase inhibitor. Visual representations of experimental workflows and a representative signaling pathway are provided to facilitate comprehension.

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as axitinib and pazopanib, featuring this heterocyclic core.[2][3] These compounds are particularly prominent as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3] The compound this compound incorporates several key structural motifs: a 6-bromo-1-methyl-1H-indazole core, a nitrophenoxy group, and a fluorine substituent, all of which can influence its physicochemical properties and biological activity.

A thorough understanding of a compound's solubility and stability is fundamental to its development as a therapeutic agent. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the necessary theoretical framework and practical methodologies for the comprehensive evaluation of these critical parameters for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉BrFN₃O₃ | Echemi |

| Molecular Weight | 366.14 g/mol | Echemi |

| CAS Number | 1206800-24-9 | Echemi |

| Predicted Density | 1.70±0.1 g/cm³ | Echemi |

| Predicted Boiling Point | 435.0±45.0 °C | Echemi |

| Predicted Flash Point | 216.9±28.7 °C | Echemi |

| Predicted Refractive Index | 1.677 | Echemi |

Solubility Profile

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing a rapid assessment for early-stage discovery. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is crucial for later-stage development and formulation.

Predicted Solubility

While experimental data for this compound is not publicly available, computational predictions can offer initial guidance. The predicted LogP (a measure of lipophilicity) for the related compound 6-bromo-1-methyl-1H-indazole is 2.8, suggesting that the title compound is likely to have low aqueous solubility.[4]

Experimental Determination of Solubility

The following tables outline the data that should be collected from kinetic and thermodynamic solubility assays.

Table 3.2.1: Kinetic Solubility Data

| Solvent System (e.g., PBS, pH 7.4) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Standard Deviation |

Table 3.2.2: Thermodynamic Solubility Data

| Solvent System | pH | Incubation Time (hours) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Mean (µg/mL) | Standard Deviation |

| 0.1 M Phosphate Buffer | 5.0 | 24 | ||||

| 0.1 M Phosphate Buffer | 7.4 | 24 | ||||

| Simulated Gastric Fluid | 1.2 | 24 | ||||

| Simulated Intestinal Fluid | 6.8 | 24 |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist degradation under various environmental conditions. Stability studies are essential for determining appropriate storage conditions, retest periods, and shelf life.

Storage and Handling

Based on information from chemical suppliers, the recommended storage conditions for this compound are at room temperature.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways. These studies expose the compound to conditions more severe than those expected during storage. The results are crucial for developing stability-indicating analytical methods.

Table 4.2.1: Summary of Forced Degradation Studies

| Stress Condition | Conditions | Duration | % Degradation | Major Degradants (if identified) |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24, 48, 72 hours | ||

| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24, 48, 72 hours | ||

| Oxidative | 3% H₂O₂, RT | 24, 48, 72 hours | ||

| Thermal | 80 °C (solid state) | 1, 2, 4 weeks | ||

| Photolytic | ICH Q1B conditions | As per guidelines |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Caption: Workflow for Kinetic Solubility Assay.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer or a UV/Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly increases above the background, indicating precipitation.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at various pH values, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in the same buffer system should be used for accurate quantification.

Stability Indicating Method (Forced Degradation Study)

This protocol outlines a general procedure for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Study.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample (unstressed) should also be prepared and stored at controlled room temperature.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the compound in solution and as a solid to light under controlled conditions as specified in the ICH Q1B guideline.

-

-

Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all stressed samples and the control sample by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Calculate the percentage of degradation. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.

Biological Context and Signaling Pathways

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Kinases are key regulators of a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Given its structural features, this compound is likely to function as an ATP-competitive kinase inhibitor. The indazole ring can mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituted phenoxy group can extend into the hydrophobic regions of the active site, contributing to binding affinity and selectivity.

A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be inhibited by this compound is depicted below.

Caption: Hypothesized Kinase Inhibition Signaling Pathway.

In this representative pathway, the binding of a growth factor ligand to its corresponding RTK on the cell surface induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway. This ultimately results in the regulation of gene expression related to cell proliferation and survival. A kinase inhibitor like this compound would hypothetically bind to the ATP-binding site of the RTK, preventing its activation and thereby blocking the downstream signaling events.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound are not yet publicly available, the detailed protocols and methodologies outlined herein provide a clear path for its thorough physicochemical characterization. The established importance of the indazole scaffold in kinase inhibition suggests a promising biological context for this molecule. The successful application of the described experimental workflows will be crucial in determining the potential of this compound as a lead compound in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No. 1206800-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No. 1206800-24-9). This compound is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides an extrapolated synthesis protocol, and explores its potential roles in modulating key cellular signaling pathways.

Physicochemical Properties

This compound is a substituted indazole derivative with the molecular formula C14H9BrFN3O3.[1][2] Its molecular weight is approximately 366.14 g/mol .[1][2] The structural features, including a bromine atom, a nitro group, and a fluoro-substituted phenoxy moiety, make it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1206800-24-9 | [1][2] |

| Molecular Formula | C14H9BrFN3O3 | [1][2] |

| Molecular Weight | 366.14 g/mol | [1][2] |

| Appearance | White powder (predicted) | |

| Purity | ≥97% (typical) | [3] |

| Storage | Room temperature, in a tightly closed container | [3] |

| Solubility | Insoluble in water (predicted) | |

| XLogP3 | 3.7 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 72.9 Ų |

Synthesis

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be extrapolated from established methods for analogous indazole derivatives.[4] The synthesis would likely involve a multi-step process, beginning with the construction of the core 6-bromo-1-methyl-1H-indazole scaffold, followed by the introduction of the 5-(2-fluoro-4-nitrophenoxy) group.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway:

Experimental Protocol (Adapted from similar syntheses)

Step 1: Methylation of 6-Bromo-1H-indazole

-

To a solution of 6-bromo-1H-indazole in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-1-methyl-1H-indazole.

Step 2: Hydroxylation of 6-Bromo-1-methyl-1H-indazole

This step is hypothetical and may require significant optimization. It could potentially be achieved through methods like electrophilic hydroxylation or a multi-step sequence involving nitration and subsequent reduction and diazotization.

Step 3: Williamson Ether Synthesis

-

To a solution of 6-bromo-5-hydroxy-1-methyl-1H-indazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate or cesium carbonate).

-

Add 1,2-difluoro-4-nitrobenzene to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an effective competitive inhibitor for the ATP-binding sites of kinases.[5][6] this compound, with its specific substitution pattern, is a valuable building block for synthesizing potent and selective kinase inhibitors and as a "warhead" in PROTACs.[3]

Kinase Inhibitors

The indazole core of this compound can serve as a scaffold for developing inhibitors of various protein kinases involved in cancer cell proliferation and survival. The substituents on the indazole ring can be further modified to enhance potency and selectivity for specific kinase targets. Potential kinase targets for inhibitors derived from this scaffold include Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-like Kinase 4 (PLK4).

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] Dysregulation of the FGF19-FGFR4 axis is implicated in several cancers.

PLK4 Signaling Pathway

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication.[8] Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers. Therefore, inhibiting PLK4 is a promising anti-cancer strategy.

PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a "warhead" that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a precursor to the warhead component of a PROTAC designed to target specific proteins for degradation.

General Mechanism of Action of a PROTAC

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials:

-

Test compound (derived from this compound)

-

Target kinase (e.g., recombinant human FGFR4 or PLK4)

-

Kinase substrate (specific for the target kinase)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Western Blot for Protein Degradation (PROTAC Application)

-

Reagents and Materials:

-

Cell line expressing the target protein

-

PROTAC (containing a warhead derived from the title compound)

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an ideal starting point for the synthesis of targeted therapies, including kinase inhibitors and PROTACs. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging this compound for the development of novel therapeutics. Further research into the specific biological targets of derivatives of this compound will undoubtedly open up new avenues for the treatment of various diseases.

References

- 1. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 6-Bromo-1-Methyl-1H-Indazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1-methyl-1H-indazole moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the presence of a bromine atom amenable to various cross-coupling reactions and a methylated indazole core that can mimic the purine structure of ATP, make it an attractive starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a particular focus on their role as kinase inhibitors in oncology and as modulators of key pathways in neurodegenerative diseases.

Synthesis of the 6-Bromo-1-Methyl-1H-Indazole Scaffold

The synthesis of the 6-bromo-1-methyl-1H-indazole core and its key derivatives, such as 6-bromo-1-methyl-1H-indazol-4-amine, can be achieved through several strategic routes. A common approach involves the N-methylation of a commercially available bromo-indazole precursor, followed by functional group manipulations to introduce desired substituents.

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole

Materials:

-

6-Bromo-1H-indazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 equivalent) in a suitable anhydrous solvent such as DMF or THF, add a base like sodium hydride (1.1-1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stir the resulting mixture at 0 °C for a short period to facilitate the formation of the indazolide anion.

-

Add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.[1]

-

Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired N1-methylated isomer from the N2-isomer and any unreacted starting material.[1]

Therapeutic Applications in Oncology: A Focus on Kinase Inhibition

The 6-bromo-1-methyl-1H-indazole scaffold is a prominent feature in the design of potent and selective kinase inhibitors. The indazole ring acts as a bioisostere of the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The bromine atom at the 6-position provides a handle for introducing diverse substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Key Kinase Targets and Signaling Pathways

Derivatives of 6-bromo-1-methyl-1H-indazole have shown significant activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

References

Methodological & Application

Application Notes and Protocols: Large-Scale Synthesis of 6-Bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indazole is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, playing a crucial role in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in various therapeutic agents, including kinase inhibitors developed for cancer therapy.[1][2] The efficient and scalable production of 6-Bromo-1H-indazole is therefore of significant interest to the pharmaceutical industry to ensure a reliable supply chain for drug discovery and manufacturing.

This document provides a detailed protocol for the large-scale synthesis of 6-Bromo-1H-indazole. The described methodology is based on the diazotization of 4-bromo-2-methylaniline followed by a cyclization reaction.[1] This process is designed to be robust, scalable, and reproducible, making it well-suited for industrial applications. Included are a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and facilitate successful execution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of 6-Bromo-1H-indazole, derived from a well-established protocol.[1]

| Parameter | Value |

| Starting Material | 4-bromo-2-methylaniline |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |

| Solvents | Chloroform, Heptane |

| Reaction Temperature | Reflux at 68°C |

| Reaction Time | 20 hours |

| Purity Assessment | NMR, Mass Spectrometry, and HPLC |

Experimental Protocol

This protocol details a robust method for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.

-

Cool the solution and add 0.109 L of acetic anhydride while maintaining the internal temperature below 40°C.

Step 2: Diazotization and Cyclization

-

To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite.

-

Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.

-

Upon completion of the reaction, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

-

Remove the volatile components from the reaction mixture under reduced pressure.

-

Add water to the residue and perform an azeotropic distillation.

-

Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

-

Cool the acidic mixture to 20°C.

-

Adjust the pH of the solution to 11 by the controlled addition of a 50% aqueous solution of sodium hydroxide.

-

Evaporate the solvent from the resulting mixture.

-

The resulting solid is then slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole.

Synthetic Workflow

The following diagram illustrates the key stages in the large-scale synthesis of 6-Bromo-1H-indazole.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a well-established and highly valued pharmacophore in the field of medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors within the ATP-binding pocket of a diverse array of kinases.[3] Numerous indazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, with several compounds progressing into clinical trials and receiving FDA approval for the treatment of cancers.[1][4]

This document provides detailed application notes and experimental protocols for the use of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No: 1206800-24-9) in kinase inhibitor screening.[5] While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural features, incorporating the privileged indazole core, suggest its potential as a candidate for kinase inhibitor discovery programs. The protocols outlined below are designed to be broadly applicable for screening this compound against a panel of kinases to identify potential targets and characterize its inhibitory activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in the table below.